3-(2,5-dimethylpyrrol-1-yl)-6-methyl-5-phenylthieno[2,3-d]pyrimidin-4-one
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Overview
Description
3-(2,5-dimethylpyrrol-1-yl)-6-methyl-5-phenylthieno[2,3-d]pyrimidin-4-one is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields such as medicinal chemistry, biology, and materials science. The compound consists of a thienopyrimidine core, which is fused with a pyrrole ring, and is further substituted with methyl and phenyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-dimethylpyrrol-1-yl)-6-methyl-5-phenylthieno[2,3-d]pyrimidin-4-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of 2,5-dimethylpyrrole with a suitable thienopyrimidine precursor under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium ethoxide to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-(2,5-dimethylpyrrol-1-yl)-6-methyl-5-phenylthieno[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the thienopyrimidine core
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination
Major Products Formed
Oxidation: Corresponding oxides or hydroxyl derivatives.
Reduction: Reduced forms with hydrogen addition.
Substitution: Halogenated derivatives or other substituted products
Scientific Research Applications
3-(2,5-dimethylpyrrol-1-yl)-6-methyl-5-phenylthieno[2,3-d]pyrimidin-4-one has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an antibacterial, antifungal, and antitubercular agent. .
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 3-(2,5-dimethylpyrrol-1-yl)-6-methyl-5-phenylthieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets. For instance, in antibacterial applications, the compound inhibits the activity of dihydrofolate reductase and enoyl ACP reductase, enzymes essential for bacterial DNA synthesis and fatty acid metabolism. This inhibition disrupts bacterial growth and replication .
Comparison with Similar Compounds
Similar Compounds
4-(2,5-dimethylpyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide: This compound also features a 2,5-dimethylpyrrole moiety and has been studied for its ability to improve monoclonal antibody production.
Piritrexim: A synthetic antifolate with anti-parasitic, anti-psoriatic, and anti-tumor properties.
Uniqueness
3-(2,5-dimethylpyrrol-1-yl)-6-methyl-5-phenylthieno[2,3-d]pyrimidin-4-one stands out due to its thienopyrimidine core, which imparts unique electronic properties and potential for diverse chemical modifications. This makes it a versatile compound for various applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
3-(2,5-dimethylpyrrol-1-yl)-6-methyl-5-phenylthieno[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3OS/c1-12-9-10-13(2)22(12)21-11-20-18-17(19(21)23)16(14(3)24-18)15-7-5-4-6-8-15/h4-11H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBULXDYQUXIRHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1N2C=NC3=C(C2=O)C(=C(S3)C)C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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